molecular formula C16H8N2O3 B1191626 SJB3-019A

SJB3-019A

Katalognummer: B1191626
Molekulargewicht: 276.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SJB3-019A is a potent and novel usp1 inhibitor.  this compound (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. This compound also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.

Wissenschaftliche Forschungsanwendungen

Applications in B-cell Acute Lymphoblastic Leukemia (B-ALL)

Research has demonstrated that SJB3-019A effectively suppresses the growth of B-ALL cells in a dose-dependent manner. Key findings include:

  • Induction of Apoptosis : Treatment with this compound resulted in increased apoptosis rates among B-ALL cell lines (e.g., Sup-B15, CCRF-SB), with significant increases observed at concentrations as low as 0.2 μM .
  • Cell Cycle Arrest : this compound induces G2/M phase arrest in B-ALL cells, leading to decreased cell viability and enhanced apoptosis .

Table 1: Effects of this compound on B-ALL Cell Lines

Cell LineIC50 (μM)Apoptosis Rate (%) at 0.2 μM
Sup-B150.34928.29
CCRF-SB0.50420.88
KOPN-80.36027.99

Applications in Multiple Myeloma

This compound has shown promising results in multiple myeloma treatment by targeting USP1:

  • Inhibition of Cell Viability : Studies indicate that this compound decreases the viability of multiple myeloma cells, even in the presence of bone marrow stromal cells .
  • Synergistic Effects with Other Therapies : When combined with other agents such as bortezomib or lenalidomide, this compound exhibits synergistic anti-myeloma activity, overcoming drug resistance often seen with conventional therapies .

Table 2: Synergistic Effects of this compound with Other Agents

Combination AgentEffect on Myeloma Cells
BortezomibEnhanced apoptosis
LenalidomideIncreased cell death
PomalidomideSynergistic cytotoxicity

Broader Implications in Cancer Therapy

The inhibition of USP1 using this compound not only affects specific cancer types but also has broader implications:

  • DNA Repair Pathway Modulation : Inhibition of USP1 disrupts DNA repair mechanisms, leading to defective homologous recombination and increased sensitivity to DNA-damaging agents .
  • Potential for Combination Therapies : The ability of this compound to enhance the efficacy of existing therapies suggests its potential role in combination regimens for various cancers .

Case Study 1: Efficacy in B-cell Acute Lymphoblastic Leukemia

In a study involving multiple B-ALL cell lines treated with this compound, researchers observed significant reductions in ID1 protein levels and activation of apoptotic pathways via caspase activation. This highlights the compound's potential as a targeted therapy for aggressive forms of leukemia .

Case Study 2: Resistance Overcoming in Multiple Myeloma

Patients exhibiting resistance to standard therapies showed sensitivity to this compound treatment, suggesting that targeting USP1 can be an effective strategy to overcome therapeutic resistance in multiple myeloma .

Eigenschaften

Molekularformel

C16H8N2O3

Molekulargewicht

276.25

SMILES

O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O

Synonyme

2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJB3-019A
Reactant of Route 2
SJB3-019A
Reactant of Route 3
SJB3-019A
Reactant of Route 4
SJB3-019A
Reactant of Route 5
SJB3-019A
Reactant of Route 6
Reactant of Route 6
SJB3-019A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.